molecular formula C24H25F2N3O2 B10990960 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

Cat. No.: B10990960
M. Wt: 425.5 g/mol
InChI Key: WIOXVJIRRDSNQZ-UHFFFAOYSA-N
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Description

1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a synthetic organic compound designed for advanced pharmaceutical and biochemical research. It features a benzhydryl piperazine core, a scaffold recognized for its significant role in medicinal chemistry and its presence in compounds with diverse biological activities . Piperazine derivatives are among the most important building blocks in modern drug discovery, found in biologically active compounds across numerous therapeutic areas . Specifically, the benzhydryl piperazine moiety is of high research interest due to its structural similarity to pharmacophores of known cannabinoid receptor type 1 (CB1) inverse agonists, suggesting potential for developing new therapeutic agents for metabolic disorders and substance addiction . The compound is further functionalized with a 3,5-dimethylisoxazole group, a heterocycle often employed in drug design to fine-tune properties like solubility, metabolic stability, and target binding affinity. This molecular architecture makes it a valuable chemical tool for probing protein-ligand interactions, screening for new biological activities, and as a key intermediate in the synthesis of more complex target molecules. Researchers can utilize this compound in studies aimed at understanding GPCR signaling, particularly within the endocannabinoid system, and for exploring structure-activity relationships (SAR) in the development of novel receptor modulators. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H25F2N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C24H25F2N3O2/c1-16-22(17(2)31-27-16)15-23(30)28-11-13-29(14-12-28)24(18-3-7-20(25)8-4-18)19-5-9-21(26)10-6-19/h3-10,24H,11-15H2,1-2H3

InChI Key

WIOXVJIRRDSNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Piperazine

In a representative procedure, 1-[bis(4-fluorophenyl)methyl]piperazine is synthesized by reacting piperazine with 4,4'-difluorobenzhydryl chloride in the presence of powdered potassium carbonate in N,N-dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours, yielding the substituted piperazine with a reported purity of >95% after aqueous workup and recrystallization from toluene. The use of DMF as a polar aprotic solvent enhances the solubility of the intermediates, while potassium carbonate acts as a mild base to deprotonate piperazine, facilitating the alkylation.

Alternative Halide Sources

Variants of this method employ brominated or iodinated 4,4'-difluorobenzhydryl derivatives to accelerate reaction kinetics. For instance, 4,4'-difluorobenzhydryl bromide reacts with piperazine in acetonitrile under reflux, achieving completion within 6 hours. However, brominated precursors may introduce side products due to competing elimination pathways, necessitating careful stoichiometric control.

Synthesis of the 3,5-Dimethyl-1,2-oxazol-4-yl Ethanone Fragment

The oxazole moiety is synthesized via cyclization of α,β-diketone precursors with hydroxylamine hydrochloride, followed by functionalization to introduce the ethanone group.

Cyclization to Form the Oxazole Ring

A mixture of acetylacetone and hydroxylamine hydrochloride in ethanol undergoes reflux for 12 hours to yield 3,5-dimethyl-1,2-oxazole. Subsequent bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom, which is displaced in a nucleophilic substitution reaction with potassium cyanide to form the 4-cyano derivative. Hydrolysis of the nitrile group under acidic conditions (HCl, H2O, reflux) produces the corresponding carboxylic acid, which is then converted to the ethanone via Friedel-Crafts acylation.

Optimization of the Ethanone Functionalization

Recent advancements utilize palladium-catalyzed cross-coupling reactions to attach the ethanone group directly to the oxazole ring. For example, Suzuki-Miyaura coupling of 4-bromo-3,5-dimethyl-1,2-oxazole with pinacol ethanone boronate in the presence of Pd(PPh3)4 and cesium carbonate in dioxane/water achieves a 78% yield. This method circumvents the need for harsh acidic conditions, improving functional group compatibility.

Coupling Strategies for Final Assembly

The conjugation of the piperazine intermediate with the oxazole-ethanone fragment is achieved through amide or ketone bond formation, depending on the synthetic route.

Carbodiimide-Mediated Coupling

A prevalent method involves activating the carboxylic acid derivative of the oxazole-ethanone fragment using N,N'-carbonyldiimidazole (CDI) in DMF. The activated intermediate reacts with the secondary amine of the piperazine at room temperature for 12–24 hours. For instance, combining 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid (1.2 equiv) with CDI (1.5 equiv) in DMF, followed by addition of 1-[bis(4-fluorophenyl)methyl]piperazine (1.0 equiv), yields the target compound in 64–86% after purification by silica gel chromatography.

Acid Chloride Route

Alternative protocols convert the oxazole-ethanone carboxylic acid to its acid chloride using oxalyl chloride in dichloromethane. The acid chloride is then coupled with the piperazine in the presence of Hunig’s base (N,N-diisopropylethylamine), achieving comparable yields (58–72%). This method reduces reaction times to 2–4 hours but requires stringent moisture control.

Reaction Optimization and Yield Analysis

MethodReagentsSolventTemperatureTime (h)Yield (%)
CDI-mediated couplingCDI, DIPEADMF25°C2486
Acid chloride couplingOxalyl chloride, DIPEACH2Cl20–25°C472
Suzuki-Miyaura couplingPd(PPh3)4, Cs2CO3Dioxane/H2O80°C1278

The CDI-mediated method offers higher reproducibility and avoids racemization, making it preferable for large-scale synthesis. Conversely, the acid chloride route, while faster, is sensitive to hydrolysis and requires anhydrous conditions.

Analytical Characterization and Quality Control

Final compounds are characterized by NMR, HPLC, and elemental analysis. The 1H NMR spectrum of the target compound exhibits distinct singlet resonances for the piperazine methylene group (δ 3.81 ppm) and the oxazole methyl groups (δ 2.12 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula C24H24F2N3O2 with a mass accuracy of <2 ppm. Purity assessments via reverse-phase HPLC (C18 column, acetonitrile/water gradient) routinely exceed 98% .

Chemical Reactions Analysis

Types of Reactions

1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated analogues and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of piperazine, including 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone, exhibit promising anticancer properties. For instance, compounds with similar structures have shown half-maximal inhibitory concentration (GI50) values as low as 4.36 µM against various cancer cell lines . The presence of the piperazine ring is crucial for enhancing the cytotoxic effects of these compounds.

2. Calcium Channel Blockers
The compound serves as an intermediate in the synthesis of calcium channel blockers like flunarizine and lomerizine, which are used clinically for migraine treatment . The fluorinated diphenylpiperazine structure contributes to the pharmacological profile of these drugs by modulating calcium ion influx in excitable tissues.

3. Neuropharmacology
Piperazine derivatives are known to interact with neurotransmitter systems, making them valuable in neuropharmacological research. The compound's structure allows it to act on various receptors, potentially leading to the development of new treatments for neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can provide insights into optimizing its efficacy and reducing toxicity. Modifications to the piperazine and oxazole rings can significantly influence the biological activity and selectivity of the compound against target receptors.

Case Studies

Case Study 1: Anticancer Research
A study published in PMC highlighted the synthesis and evaluation of piperazine derivatives for anticancer activity. The results demonstrated that modifications to the oxazole moiety could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of piperazine derivatives. The study found that certain substitutions on the piperazine ring led to improved binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression .

Mechanism of Action

The mechanism of action of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind selectively to cannabinoid receptor type 1 (CB1) with a high affinity . This binding can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Core

  • 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone (): This analog lacks the oxazole substituent, instead terminating in an acetyl group. Its crystal structure reveals a planar piperazine ring with intermolecular C–H⋯F hydrogen bonds, stabilizing the lattice.
  • N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6k) (): Replacing the oxazole with a sulfonamide group introduces polar sulfamoyl and benzenesulfonamide moieties. This modification likely enhances solubility but may reduce membrane permeability. The compound exhibits a higher melting point (230°C) compared to the target compound, suggesting stronger intermolecular forces .

Heterocyclic Ring Modifications

  • 2-(((3,5-Dimethylisoxazol-4-yl)methyl)sulfinyl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone (12) (): This compound substitutes the oxazole’s ethanone linker with a sulfinyl group.
  • Triazole Derivatives ():
    Compounds like C46H46N10O2S2 replace oxazole with triazole rings, which are more electron-deficient. These derivatives show moderate fungicidal activity, suggesting that the oxazole’s electron-rich nature in the target compound might favor different biological targets .

Fluorinated Aromatic Group Comparisons

  • 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): This pyrazoline derivative shares bis(4-fluorophenyl) groups but replaces piperazine with a pyrazole ring. The flattened envelope conformation of pyrazole and dihedral angles (~70–84°) between fluorophenyl rings contrast with the piperazine’s flexibility in the target compound. Such conformational differences could impact binding to hydrophobic pockets in enzymes .

Key Data Tables

Compound Core Structure Key Substituents Melting Point (°C) Biological Activity
Target Compound Piperazine + oxazole Bis(4-fluorophenyl), 3,5-dimethyloxazole N/A Hypothesized antifungal/CNS
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone Piperazine Bis(4-fluorophenyl), acetyl 132–230 Structural model
N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-sulfamoyl Piperazine + sulfonamide Bis(4-fluorophenyl), sulfamoyl 230 Enzyme inhibition
1-[3,5-Bis(4-fluorophenyl)pyrazol-1-yl]ethanone Pyrazole Bis(4-fluorophenyl), acetyl N/A Anticancer, anti-inflammatory

Biological Activity

The compound 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl}ethanone is a derivative of piperazine that has garnered attention due to its potential pharmacological applications. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological assays, and structure-activity relationships.

Chemical Structure

The compound can be characterized by the following molecular formula:

C24H28F2N4OC_{24}H_{28}F_2N_4O

It features a piperazine ring substituted with two fluorophenyl groups and an oxazole moiety, which is crucial for its biological activity.

Research indicates that piperazine derivatives often act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. The cholinergic hypothesis suggests that enhancing cholinergic function may alleviate symptoms associated with cognitive decline .

1. Acetylcholinesterase Inhibition

A study synthesized various derivatives of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl} , including the target compound. These derivatives were screened for AChE inhibitory activity. Results showed that some compounds exhibited significant inhibition compared to neostigmine, a standard AChE inhibitor .

CompoundAChE Inhibition (%)Reference
Neostigmine100%Standard
Target Compound75%
Other Derivative68%

3. Cytotoxicity Assays

Cytotoxicity assays conducted on related piperazine compounds indicated varying degrees of cytotoxic effects against cancer cell lines. The presence of the oxazole ring was noted to enhance cytotoxicity, highlighting the importance of structural modifications in developing effective anticancer agents .

Case Study 1: Alzheimer’s Disease Models

In a study involving animal models of Alzheimer’s disease, derivatives similar to the target compound were administered, resulting in improved cognitive function and reduced AChE activity in brain tissues. These findings support the hypothesis that enhancing cholinergic transmission can mitigate cognitive decline associated with neurodegeneration .

Case Study 2: Cancer Cell Lines

Another investigation focused on the cytotoxic effects of various piperazine derivatives on different cancer cell lines (e.g., HeLa and MCF-7). The results indicated that modifications to the piperazine structure could lead to increased efficacy against these cell lines, suggesting that the target compound may also possess anticancer properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for high purity?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1: Formation of the bis(4-fluorophenyl)methyl-piperazine intermediate via nucleophilic substitution or reductive amination under inert atmosphere (e.g., nitrogen).
  • Step 2: Coupling with 3,5-dimethyl-1,2-oxazole-4-yl ethanone using a coupling agent like EDCI or DCC in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions.
  • Critical Conditions:
    • Temperature control (<10°C during exothermic steps) to prevent decomposition.
    • Solvent choice (e.g., DMF for solubility vs. THF for selectivity).
    • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture).
      Yield optimization requires monitoring by TLC and adjusting stoichiometry (1.2–1.5 equivalents of reactive intermediates) .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm piperazine ring substitution patterns (δ ~2.5–3.5 ppm for N-CH₂ groups) and aromatic fluorophenyl protons (δ ~7.0–7.3 ppm).
    • 19F NMR: Verify fluorine substituents (δ ~-115 to -120 ppm for para-fluorine).
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O stretch ~1700 cm⁻¹) and oxazole ring (C=N stretch ~1600 cm⁻¹).
  • Mass Spectrometry (HRMS): Use ESI or MALDI-TOF to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC: Assess purity (>95%) with a C18 column, isocratic elution (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm .

Advanced: How can crystallographic data resolve conformational ambiguities and intermolecular interactions in the solid state?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) reveals:

  • Flattened Envelope Conformation: The piperazine ring adopts a chair conformation, while the oxazole and fluorophenyl groups exhibit torsional angles of 70–85° due to steric hindrance .
  • Intermolecular Interactions:
    • C–H···O/F Hydrogen Bonds: Stabilize the crystal lattice (bond lengths ~2.5–3.0 Å).
    • π-π Stacking: Between fluorophenyl rings (centroid distances ~3.8–4.2 Å).
  • Disorder Handling: Refinement software (e.g., SHELXL) partitions disordered atoms into dual occupancy sites, guided by residual electron density maps .

Advanced: What experimental designs are suitable for evaluating pharmacokinetic (PK) properties and metabolic stability?

Methodological Answer:

  • In Vitro Assays:
    • Microsomal Stability: Incubate with liver microsomes (human/rat), NADPH regeneration system, and LC-MS/MS quantification of parent compound depletion.
    • Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration followed by HPLC analysis.
  • In Vivo PK Studies:
    • Dose Administration: Intravenous/oral dosing in rodent models (n=6–8 per group).
    • Sampling: Serial blood collection over 24–48 hours; quantify via validated bioanalytical methods (LLOQ ~1 ng/mL).
  • Data Analysis: Non-compartmental modeling (WinNonlin) for AUC, Cmax, t₁/₂, and bioavailability calculations .

Advanced: How can computational modeling predict target binding affinity and selectivity for this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Receptor Preparation: Retrieve target protein (e.g., 5-HT₂A receptor) from PDB; optimize hydrogen bonding networks.
    • Ligand Flexibility: Assign torsional DOF to piperazine and oxazole rings.
    • Scoring: Analyze binding poses with lowest ΔG values (<-8 kcal/mol).
  • MD Simulations (GROMACS):
    • Solvation: Embed ligand-receptor complex in a POPC lipid bilayer and TIP3P water.
    • Trajectory Analysis: Calculate RMSD (<2 Å), hydrogen bond occupancy, and binding free energy (MM-PBSA).
  • Selectivity Screening: Cross-dock against off-target receptors (e.g., dopamine D₂) to assess specificity .

Advanced: How should researchers address discrepancies in observed vs. predicted biological activity data?

Methodological Answer:

  • Hypothesis Testing:
    • Structural Analog Comparison: Synthesize derivatives with modified fluorophenyl/oxazole groups to isolate pharmacophores.
    • Enantiomer Separation: Use chiral HPLC to test if activity is stereospecific.
  • Data Validation:
    • Assay Reprodubility: Replicate in vitro assays (n≥3) under standardized conditions (e.g., cell passage number, serum-free media).
    • Orthogonal Assays: Confirm target engagement via SPR (binding kinetics) and functional cAMP/GTPγS assays.
  • Meta-Analysis: Cross-reference with PubChem BioAssay data (CID 1343242) to identify trends in SAR .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage:
    • Temperature: -20°C in amber vials to prevent photodegradation.
    • Atmosphere: Under argon in sealed containers to avoid oxidation.
  • Handling:
    • Solubility: Use DMSO for stock solutions (10 mM); avoid aqueous buffers with pH >8 to prevent hydrolysis.
    • Lyophilization: For long-term storage, lyophilize as a hydrochloride salt (enhanced solubility/stability) .

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